molecular formula C20H10Cl2O5 B147703 4',5'-Dichlorofluorescein CAS No. 2320-96-9

4',5'-Dichlorofluorescein

Cat. No. B147703
CAS RN: 2320-96-9
M. Wt: 401.2 g/mol
InChI Key: WLHLYHWMNUCWEV-UHFFFAOYSA-N
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Description

4',5'-Dichlorofluorescein is a chlorinated derivative of fluorescein, a compound widely used as a fluorescent tracer in various biological applications. The chlorination of fluorescein compounds can occur through the action of hypochlorous acid (HOCl), which is produced by stimulated neutrophils during the immune response. This process results in the sequential formation of 4'-chlorofluorescein and 4',5'-dichlorofluorescein, with the latter exhibiting altered fluorescence properties compared to its non-chlorinated counterpart .

Synthesis Analysis

The synthesis of chlorinated fluorescein derivatives, such as 4',5'-dichlorofluorescein, can be achieved through the reaction of fluorescein with hypochlorous acid. This reaction can be catalyzed by myeloperoxidase, an enzyme found in neutrophils. The chlorination process not only yields 4',5'-dichlorofluorescein but also produces variable amounts of isomeric compounds chlorinated at different positions on the fluorescein molecule .

Molecular Structure Analysis

The molecular structure of 4',5'-dichlorofluorescein is characterized by the presence of two chlorine atoms at the 4' and 5' positions of the fluorescein molecule. This structural modification has a significant impact on the photophysical properties of the compound, including its fluorescence intensity and proton equilibrium constants. The chlorination leads to a partial quenching of the fluorescence intensity and a shift of the proton equilibrium constants to more acidic values .

Chemical Reactions Analysis

4',5'-Dichlorofluorescein can participate in various chemical reactions due to its reactive chlorine atoms. For instance, when fluorescein is covalently bound to particles and exposed to stimulated human neutrophils, chlorination occurs, resulting in a decrease in fluorescence intensity. This reaction is dependent on the presence of myeloperoxidase and is inhibited by the absence of this enzyme or the addition of inhibitors such as azide or catalase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4',5'-dichlorofluorescein are influenced by its chlorinated structure. The compound exhibits pH-dependent fluorescence behavior, with its emission being partially quenched upon chlorination. The chlorination also affects the dye's basicity, as indicated by the shift in proton equilibrium constants. These properties are crucial for the use of 4',5'-dichlorofluorescein and related compounds in biological assays, such as the measurement of intraphagosomal acidification .

Scientific Research Applications

Selective Signaling of Metal Ions

4',5'-Dichlorofluorescein derivatives have been used as chemodosimeters for selective and efficient signaling of metal ions, specifically Hg2+ and Cu2+. These compounds demonstrate high selectivity in signaling Hg2+ ions over other metal ions in aqueous environments due to the mercuration of the xanthene moiety. Similarly, derivatives with crown ether units exhibit Cu2+-selective fluorescence, showcasing their potential as chemosensors in physiological environments (Choi et al., 2008); (Kim et al., 2009).

Monitoring Reactive Oxygen Species (ROS) Production

Dichlorofluorescein (DCF) is widely applied in monitoring ROS production in cells and isolated mitochondria. It has been particularly effective in studying the effects of calcium on ROS production, with DCF serving as a probe for this purpose. This application highlights its significance in biological and biochemical research (Akopova et al., 2017).

Fluorimetric Analysis

DCF derivatives have been used in fluorimetric flow injection analysis for ions like fluoride. These compounds, due to their unique properties, allow sensitive detection of ions in various sample types, including river and tap water (Nakaya et al., 2011).

Photophysical Properties and Fluorescent Probes

The photophysical properties of DCF derivatives make them suitable for applications as fluorescent labels and probes. They have been used in synthesizing novel fluorescent labels and for bioimaging purposes, especially due to their long wavelength absorption and emission, high fluorescence quantum yield, and narrow emission bandwidth (Ge et al., 2005).

Chemosensing and Imaging of Nitric Oxide

DCF derivatives, such as Diaminofluoresceins, are employed for the detection and imaging of nitric oxide (NO) in biological systems. These compounds react with NO to produce highly fluorescent products, making them crucial in bioimaging and chemosensing applications (Kojima et al., 2001).

Detection and Determination of Various Substances

DCF and its derivatives have been used in methods such as chemiluminescence for the detection of substances like cobalt ion and triprolidine hydrochloride. These applications demonstrate the versatility of DCF in analytical chemistry (Zhou et al., 2019); (Mei, 2009).

properties

IUPAC Name

4',5'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHLYHWMNUCWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Cl)OC5=C3C=CC(=C5Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062327
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy-
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Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5'-Dichlorofluorescein

CAS RN

2320-96-9
Record name Dichlorofluorescein
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Record name 4',5'-Dichlorofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy-
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Record name 4',5'-dichloro-3',6'-dihydroxyspiro[isobenzofuran-1[3H]-9'-[9H]-xanthene]-3-one
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Record name 4',5'-DICHLOROFLUORESCEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
T Pérez-Ruiz, C Martinez-Lozano, V Tomás - Microchemical journal, 1986 - Elsevier
… Aqueous 0.001 M erythrosin A and 4’5’-dichlorofluorescein … of 5% sodium hydrogen carbonate solution, 5 ml of 5 x 10e4 M of erythrosin A, or 4 ml of 5 x 10e4 M 4’5’-dichlorofluorescein …
Number of citations: 3 www.sciencedirect.com
JK Hurst, JM Albrich, TR Green, H Rosen… - Journal of Biological …, 1984 - ASBMB
Hypochlorous acid (HOC1) rapidly chlorinates fluorescein compounds forming, sequentially, the corresponding 4'-chlorofluorescein and 4',5'-dichlorofluoresceins. Chlorination by cell-…
Number of citations: 112 www.jbc.org
Y Jiang, B Li, N Ma, S Shu, Y Chen, S Yang… - Angewandte …, 2021 - Wiley Online Library
The direct incorporation of a trifluoromethyl group on an aromatic ring using a radical pathway has been extensively investigated. However, the direct highly para‐selective C−H …
Number of citations: 15 onlinelibrary.wiley.com
F Bermejo-Martinez, MGG De Lopidana - Analytica Chimica Acta, 1969 - Elsevier
Four new metallofluorescent indicators, analogous to calcein but prepared from glycine instead of iminodiacetic acid, have been synthesized and studied by thin-layer chromatography. …
Number of citations: 3 www.sciencedirect.com
Y Li, Y Yang, Y Liu - Analytical letters, 2009 - Taylor & Francis
A flow injection method combined with chemiluminescence detection was described for the determination of difenidol hydrochloride. Strong chemiluminescence was recorded when …
Number of citations: 2 www.tandfonline.com
LW Cao, XF Tan, C Li, C Wu, ZD Zhang, T Deng… - Analytical …, 2013 - pubs.rsc.org
Three fluorescein-based probes, fluorescein isothiocyanate (FITC), 5-(4,6-dichlorotriazinylamino) fluorescein (DTAF) and 6-oxy-(N-succinimidylacetate)-9-(2′-methoxycarbonyl) …
Number of citations: 22 pubs.rsc.org
E Tsiapali, S Whaley, J Kalbfleisch, HE Ensley… - Free radical biology and …, 2001 - Elsevier
Polymeric carbohydrates have been reported to modulate inflammatory responses in vitro and in vivo. Previous reports suggest that certain carbohydrate polymers, such as (1→3)-β-D-…
Number of citations: 379 www.sciencedirect.com
A Rasooly, A Weisz - Antimicrobial agents and chemotherapy, 2002 - Am Soc Microbiol
Fluorescein dyes in which the benzoic acid moiety has been tetrachlorinated (50 to 100 μg/ml) inhibit in vitro Staphylococcus aureus growth (MIC, 25 μg/ml). Specifically, under standard …
Number of citations: 44 journals.asm.org
R Baldwin, T Lin - Journal of Radioanalytical and Nuclear Chemistry, 1981 - akjournals.com
Chloramine-T is often used as an oxidizing agent for radioiodide in the electrophilic labeling of proteins and phenolic compounds. We have found that chloramine-T is also capable of …
Number of citations: 13 akjournals.com
EW Baur - Biochemical Pharmacology, 1973 - Elsevier
Several dyestuffs with a condensed three-ring molecular structure inhibit hemolysis induced by phenothiazines or other tricyclic amines in vitro. The fluorescein derivative eosin B …
Number of citations: 2 www.sciencedirect.com

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